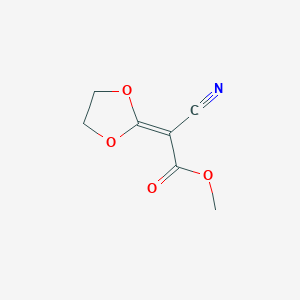

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Description

General Chemical Context and Significance within Organic Chemistry

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, with the chemical formula C₇H₇NO₄, is characterized by a methyl ester, a nitrile group, and a 1,3-dioxolane (B20135) ring attached to a carbon-carbon double bond. uni.lu This arrangement of functional groups makes it an electron-deficient alkene, which is a key feature influencing its reactivity. The presence of both a cyano and a methoxycarbonyl group on the same vinylic carbon atom significantly activates the double bond for nucleophilic attack.

The 1,3-dioxolane moiety, a cyclic acetal (B89532), is often utilized in organic synthesis as a protecting group for carbonyl compounds. In the context of this molecule, however, it is an integral part of the reactive ylidene functionality. The compound's structure suggests its utility as a precursor in a variety of chemical transformations, including cycloaddition reactions and Michael additions, making it a valuable intermediate for the synthesis of diverse organic molecules.

The table below summarizes the key chemical identifiers for this compound. uni.lu

| Identifier | Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 |

| InChIKey | RYSQZTWXZAZOHZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=C1OCCO1)C#N |

Historical Perspective of Related Cyanoacetate (B8463686) and 1,3-Dioxolane Chemistry Research

The study of compounds like this compound is built upon a long history of research into its constituent chemical classes: cyanoacetates and 1,3-dioxolanes.

Cyanoacetate Chemistry: The chemistry of cyanoacetic acid and its esters dates back to the 19th century. These compounds are well-known for the reactivity of the methylene (B1212753) group, which is activated by the adjacent cyano and ester functionalities. This "active methylene" character makes them key reactants in a variety of condensation reactions, most notably the Knoevenagel condensation, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Ethyl cyanoacetate, a closely related compound, has been extensively used as a starting material for the synthesis of a wide array of pharmaceuticals and other fine chemicals.

1,3-Dioxolane Chemistry: The 1,3-dioxolane ring system, a five-membered cyclic acetal, has been a cornerstone of organic synthesis for many decades, primarily as a protecting group for aldehydes and ketones. The formation of a 1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, making it an ideal strategy to mask the reactivity of a carbonyl group during multi-step syntheses. Beyond their role as protecting groups, certain 1,3-dioxolane derivatives have been investigated for their own biological activities and as components in polymers. The synthesis of substituted 1,3-dioxolanes is a well-established area of research.

The convergence of these two areas of research has led to the development of specialized reagents like this compound, which combines the reactive properties of a cyanoacetate with the structural features of a 1,3-dioxolane.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-10-6(9)5(4-8)7-11-2-3-12-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSQZTWXZAZOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1OCCO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Cyano 2 1,3 Dioxolan 2 Ylidene Acetate and Its Analogues

Precursor Synthesis and Building Block Derivatization Strategies

Formation of 1,3-Dioxolane (B20135) Core Structures

The 1,3-dioxolane ring is a key structural motif of the target compound. Its synthesis is a well-established process in organic chemistry, typically achieved through the acetalization or ketalization of a carbonyl compound with ethylene (B1197577) glycol. This reaction is generally catalyzed by an acid.

A common method involves the condensation of ethylene glycol with an appropriate carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. For instance, p-toluenesulfonic acid is frequently employed as a catalyst in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark apparatus, driving the reaction to completion. Other acid catalysts, such as hydrochloric acid, sulfuric acid, or stannic chloride (SnCl4), have also been utilized. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired yield.

| Carbonyl Source | Diol | Catalyst | Solvent | Conditions | Product | Ref. |

| Aldehyde/Ketone | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | 2-substituted-1,3-dioxolane | researchgate.net |

| Formaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Condensation | 1,3-dioxolane | tandfonline.com |

| Formaldehyde | Ethylene Oxide | SnCl4 or Tetraethylammonium bromide | - | - | 1,3-dioxolane | tandfonline.com |

Introduction of the Cyanoacetate (B8463686) Moiety

The cyanoacetate group is another critical component, providing the nitrile and ester functionalities. Cyanoacetic acid and its esters, such as methyl cyanoacetate and ethyl cyanoacetate, are valuable reagents in organic synthesis due to the reactivity of the methylene (B1212753) group positioned between the electron-withdrawing cyano and carbonyl groups.

These compounds are typically synthesized through methods like the Kolbe nitrile synthesis, which involves the reaction of a haloacetate (e.g., ethyl chloroacetate) with a cyanide salt (e.g., sodium cyanide). Another common route is the Fischer esterification of cyanoacetic acid with the corresponding alcohol in the presence of a strong acid catalyst.

Direct Synthesis Routes for the Target Compound

In addition to the stepwise construction of the molecule, several direct synthetic strategies can be employed to form Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. These routes often involve the simultaneous formation of multiple bonds and can be more efficient in terms of step economy.

Esterification Approaches

One potential direct route involves the esterification of 2-cyano-2-(1,3-dioxolan-2-ylidene)acetic acid. In this approach, the carboxylic acid precursor is reacted with methanol (B129727) in the presence of an acid catalyst to form the desired methyl ester. Common catalysts for this type of transformation include strong mineral acids like sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. The removal of water, a byproduct of the reaction, can also be employed to improve the yield.

| Reactant | Reagent | Catalyst | Conditions | Product | Ref. |

| Cyanoacetic acid | Methanol | Sulfuric acid | Reflux | Methyl cyanoacetate | chemspider.com |

| Cyanoacetic acid | Various alcohols | Acid catalyst | 50-100°C, reflux with water removal | Cyanoacetic acid esters | google.com |

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and is a key reaction in the synthesis of the target compound and its analogues. scielo.br This reaction involves the condensation of an active methylene compound, such as a cyanoacetate, with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst.

For the synthesis of this compound, a suitable 1,3-dioxolane precursor bearing a carbonyl or a related functional group at the 2-position would be required. The reaction with methyl cyanoacetate, catalyzed by a base such as piperidine, triethylamine (B128534), or potassium hydroxide (B78521), would then lead to the formation of the desired ylidene linkage. The choice of base and solvent can significantly influence the reaction rate and yield. Microwave irradiation has also been shown to accelerate Knoevenagel condensations. unifap.br

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Conditions | Product | Ref. |

| Aromatic Aldehydes | Ethyl cyanoacetate | Triethylamine | NaCl solution | Microwave, 35 min | (E)-2-cyano-3-arylacrylate | unifap.br |

| Aldehydes | Ethyl cyanoacetate or Malononitrile | Triphenylphosphine | Solvent-free | Microwave irradiation | (E)-olefins | scispace.com |

| 4-(Dimethylamino)benzaldehyde | Ethyl cyanoacetate | DABCO | [HyEtPy]Cl/H2O | - | Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | researchgate.net |

Base-Promoted Reaction Methodologies

A highly effective and direct route to the core structure of the target molecule involves a base-promoted reaction of an active methylene compound with carbon disulfide, followed by alkylation. This methodology is analogous to the synthesis of ketene (B1206846) dithioacetals and can be adapted to form the desired 1,3-dioxolane ring.

In this approach, methyl cyanoacetate is treated with a base, such as potassium carbonate or triethylamine, in a suitable solvent like dimethylformamide (DMF). Carbon disulfide is then added to the reaction mixture, which reacts with the enolate of methyl cyanoacetate. The subsequent addition of a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, leads to the formation of the 1,3-dioxolane ring and the desired product. This one-pot reaction is an efficient way to construct the complex framework of this compound.

| Active Methylene Compound | Reagents | Base | Solvent | Alkylating Agent | Product | Ref. |

| Ethyl cyanoacetate | Carbon disulfide | Potassium carbonate | DMF | 1,3-dibromopropane | Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | nih.gov |

| Active methylene compounds | Carbon disulfide | Triethylamine | Acetonitrile | Arylidenemalononitriles | Ketene dithioacetals | tandfonline.com |

Synthesis of Key Structural Analogues for Comparative Chemical Studies

The synthesis of structural analogues of "this compound" is crucial for comparative studies to understand structure-activity relationships and to explore the chemical space around this scaffold. Methodologies have been developed to modify the alkyl ester group, the cyclic acetal (B89532)/ketal moiety, and to derive analogues from related cyanoacetamides.

Analogues with Modified Alkyl Ester Groups

The modification of the alkyl ester group in 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate analogues is a common strategy to alter the compound's physicochemical properties, such as solubility and reactivity. Standard esterification and transesterification methods are typically employed for this purpose.

One of the most common analogues, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, can be synthesized through a Knoevenagel condensation reaction. guidechem.comscbt.com While a direct synthesis is often preferred, another approach involves the transesterification of the parent methyl ester. This reaction is typically catalyzed by an acid or base in the presence of an excess of the corresponding alcohol (e.g., ethanol, tert-butanol, or benzyl (B1604629) alcohol).

For instance, the synthesis of tert-butyl and 2-methoxyethyl esters of similar phenylcyanoacrylates has been achieved through piperidine-catalyzed Knoevenagel condensation of the appropriate benzaldehydes with tert-butyl cyanoacetate or 2-methoxyethyl cyanoacetate, respectively. chemrxiv.orgchemrxiv.orgchemrxiv.org A similar strategy can be applied to produce analogues of this compound.

The general synthetic approach involves the reaction of a suitable cyanoacetate with a protected carbonyl compound. The choice of the starting cyanoacetate ester (e.g., ethyl cyanoacetate, tert-butyl cyanoacetate) directly determines the final ester group in the product.

Table 1: Examples of Analogues with Modified Alkyl Ester Groups

| Compound Name | Alkyl Ester Group |

| Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | Ethyl |

| Tert-butyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | Tert-butyl |

| Benzyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | Benzyl |

| 2-Methoxyethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | 2-Methoxyethyl |

Analogues with Alternative Cyclic Acetal/Ketal Moieties (e.g., 1,3-Dithianes)

Replacing the 1,3-dioxolane ring with other cyclic acetal or ketal moieties, particularly sulfur-containing rings like 1,3-dithianes and 1,3-dithiolanes, can significantly impact the electronic properties and reactivity of the molecule. The synthesis of these analogues often involves the reaction of an active methylene compound with carbon disulfide, followed by alkylation with a suitable dihaloalkane.

A well-documented method for the synthesis of the 1,3-dithiane (B146892) analogue, Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, involves the treatment of ethyl 2-cyanoacetate with carbon disulfide in the presence of a base like potassium carbonate, followed by the addition of 1,3-dibromopropane. nih.gov This one-pot reaction provides the desired product in high yield. A similar procedure can be used to synthesize the corresponding methyl ester.

The synthesis of 1,3-dithiolane (B1216140) analogues follows a similar pathway, using 1,2-dihaloethanes as the alkylating agent. For example, 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides have been prepared from cyanoacetamide, carbon disulfide, and 1,2-dichloroethane. researchgate.net This methodology can be adapted to prepare the corresponding esters.

The general reaction for the formation of these ketene dithioacetals is a versatile method for creating a variety of cyclic and acyclic sulfur-containing analogues.

Table 2: Examples of Analogues with Alternative Cyclic Acetal/Ketal Moieties

| Compound Name | Cyclic Moiety |

| Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | 1,3-Dithiane |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate | 1,3-Dithiane |

| Methyl 2-cyano-2-(1,3-dithiolan-2-ylidene)acetate | 1,3-Dithiolane |

| Methyl (2E)-2-cyano-2-(thiolan-3-ylidene)acetate | Thiolane |

Derivatization from Related Cyanoacetamides

Cyanoacetamides are versatile starting materials for the synthesis of a wide array of heterocyclic and acyclic compounds, including analogues of this compound. The core strategy involves the Knoevenagel condensation of a suitably substituted cyanoacetamide with a carbonyl compound or its equivalent. wikipedia.org

The synthesis of N-substituted cyanoacetamides can be readily achieved by reacting ethyl cyanoacetate with a primary or secondary amine. periodikos.com.br These N-substituted cyanoacetamides can then undergo condensation reactions. For example, various arylidene cyanoacetamide derivatives have been efficiently synthesized via the Knoevenagel condensation of N-substituted cyanoacetamides with different aromatic aldehydes. periodikos.com.brperiodikos.com.br

While the direct Knoevenagel condensation of a cyanoacetamide with a protected carbonyl precursor of the 1,3-dioxolane moiety is a plausible route, derivatization can also occur on the cyanoacetamide backbone prior to the condensation step. For instance, 2-cyano-N-arylacetamides have been used as synthons for various heterocycles. ekb.eg

Furthermore, cyanoacetamide itself can be derivatized through various reactions. For example, it can react with phenyl isothiocyanate and then with chloroacetyl chloride to form 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net These activated intermediates can then potentially be converted to the desired ester analogues. The reactivity of the active methylene group in cyanoacetamides allows for a wide range of derivatizations, making them valuable precursors for a diverse library of analogues. nih.gov

Chemical Reactivity and Transformation of Methyl 2 Cyano 2 1,3 Dioxolan 2 Ylidene Acetate

Nucleophilic Reaction Pathways

The electronic structure of Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is dominated by the competing electronic effects of its constituent groups. The ketene (B1206846) acetal (B89532) portion acts as an electron-donating group, while the cyano and ester functionalities are potent electron-withdrawing groups. This push-pull system dictates its reactivity, primarily towards nucleophiles, at several key positions.

The cyano group (C≡N) in the molecule presents an electrophilic carbon atom susceptible to nucleophilic attack. libretexts.org This reactivity is a cornerstone of nitrile chemistry and can be extrapolated to this specific compound. wikipedia.org Common transformations involve hydrolysis, reduction, and additions of organometallic reagents. libretexts.org

Hydrolysis : Under acidic or basic aqueous conditions, the nitrile functionality can be hydrolyzed. lumenlearning.com The reaction typically proceeds through an amide intermediate, which may be isolated or further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com Given the presence of a base- and acid-labile ester group elsewhere in the molecule, achieving selective hydrolysis of the nitrile can be challenging and requires careful control of reaction conditions.

Reduction : The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation involves the addition of two hydride equivalents to the carbon-nitrogen triple bond.

Addition of Organometallic Reagents : Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org

| Reaction Type | Reagent(s) | Product Type |

| Acidic Hydrolysis | H₃O⁺, Δ | Carboxylic Acid (via Amide) |

| Basic Hydrolysis | NaOH, H₂O, Δ | Carboxylate Salt (via Amide) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone |

The methyl ester group is a classic carboxylic acid derivative and undergoes nucleophilic acyl substitution. The most common reaction is hydrolysis, which can be catalyzed by either acid or base. khanacademy.org

Base-Catalyzed Hydrolysis (Saponification) : This is a widely used method for cleaving methyl esters. thieme-connect.de The reaction involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol by-product. chemguide.co.uk

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and excess water, the ester can be hydrolyzed to the corresponding carboxylic acid and methanol (B129727). This reaction is reversible, and its completion requires driving the equilibrium, typically by using a large excess of water. chemguide.co.uk

The choice of conditions is critical to avoid side reactions at other functional centers of the molecule. For instance, strong basic conditions could potentially affect the dioxolane ring or the cyano group.

| Condition | Catalyst | Key Intermediate | Final Product | Reversibility |

| Basic | NaOH | Tetrahedral Alkoxide | Carboxylate Salt | Irreversible |

| Acidic | H₂SO₄ or HCl | Protonated Carbonyl | Carboxylic Acid | Reversible |

The exocyclic double bond in this compound is activated towards conjugate addition by the two strong electron-withdrawing groups, the cyano and the ester moieties. This makes the molecule an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com

The compound serves as a potent Michael acceptor, reacting with a wide array of nucleophiles (Michael donors) in a conjugate or 1,4-addition fashion. wikipedia.orgbyjus.com The resonance delocalization of electrons towards the oxygen atoms of the ester and the nitrogen of the cyano group creates a significant partial positive charge on the β-carbon of the α,β-unsaturated system. This electrophilicity drives the reaction with soft nucleophiles. nih.gov

Common Michael donors for this type of acceptor include:

Enolates derived from ketones, esters, and malonates.

Organocuprates (Gilman reagents).

Amines.

Thiols.

The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, forming a new carbon-carbon or carbon-heteroatom bond and generating a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct.

When the Michael addition creates a new stereocenter, controlling the stereochemical outcome is a significant objective. Asymmetric Michael additions can be achieved by using chiral nucleophiles, chiral auxiliaries, or, most commonly, chiral catalysts. byjus.com

While specific stereochemical studies on this compound are not extensively documented, the principles of asymmetric catalysis can be applied. Chiral organocatalysts or transition-metal complexes can create a chiral environment around the substrate, forcing the nucleophile to attack one face of the double bond preferentially. science.govresearchgate.net This leads to the formation of one enantiomer in excess. The choice of catalyst, solvent, and reaction conditions can often be tuned to favor a specific stereoisomer. researchgate.net

The following table illustrates hypothetical outcomes based on known stereoselective Michael additions to similar α,β-unsaturated systems.

| Catalyst | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Squaramide | Thiophenol | N/A | 92% |

| (S)-BINAP-NiCl₂ Complex | Diethyl Malonate | >95:5 | 99% (syn) |

| (R)-DTBM-SEGPHOS-NiCl₂ | Diethyl Malonate | 88:12 | 99% (anti) |

| Proline Derivative | Acetone | N/A | 95% |

This table is representative of stereochemical control achievable in Michael additions and is based on data for analogous systems. researchgate.net

The carbon atom of the ketene acetal moiety (C2 of the dioxolane ring) is electrophilic and can react with strong nitrogen nucleophiles like hydrazines. libretexts.org This reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen nucleophile attacks the electrophilic carbon, forming a tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of the C-O bonds of the dioxolane ring and the elimination of ethylene (B1197577) glycol.

When reacting with hydrazine (B178648) or substituted hydrazines, this pathway can lead to the formation of stable five-membered heterocyclic systems, such as pyrazoles, which are themselves a form of cyclic ketene O,N-acetal. The reaction is often driven by the formation of the stable aromatic heterocyclic ring.

| Nitrogen Nucleophile | Reaction Conditions | Product Type |

| Hydrazine (NH₂NH₂) | Ethanol, Reflux | 3-Amino-4-cyanopyrazol-5-one derivative |

| Phenylhydrazine | Acetic Acid, Reflux | 3-Amino-4-cyano-1-phenylpyrazol-5-one derivative |

| Hydroxylamine (NH₂OH) | Pyridine, Δ | Isoxazolone derivative |

| Primary Amines (R-NH₂) | High Temperature | Substituted Ketene O,N-Acetal |

Michael Addition Chemistry

Cycloaddition Reactions

The electron-deficient nature of the carbon-carbon double bond in this compound, a consequence of the electron-withdrawing effects of the adjacent cyano and methyl ester groups, makes it a prime candidate for various cycloaddition reactions.

[3+2] Cycloadditions

In [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form a five-membered ring. The electron-poor alkene in this compound serves as an excellent dipolarophile. This type of reaction is a powerful tool for the synthesis of five-membered heterocycles. uchicago.edu

The reactivity in these cycloadditions is largely governed by the electronic properties of the reactants. Electron-deficient alkenes are particularly reactive towards a variety of 1,3-dipoles such as diazomethane (B1218177), nitrones, and azomethine ylides. uchicago.eduresearchgate.net The reaction of this compound with a 1,3-dipole like diazomethane would be expected to proceed readily to form a pyrazoline derivative, a common five-membered nitrogen-containing heterocycle.

Table 1: Representative 1,3-Dipoles for [3+2] Cycloaddition Reactions

| 1,3-Dipole Class | General Structure | Expected Product with this compound |

|---|---|---|

| Diazoalkanes | R₂C=N⁺=N⁻ | Substituted Pyrazoline |

| Nitrile Oxides | R-C≡N⁺-O⁻ | Substituted Isoxazoline |

| Nitrones | R₂C=N⁺(R)-O⁻ | Substituted Isoxazolidine |

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. total-synthesis.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. khanacademy.orgvanderbilt.edu Consequently, this compound, with its cyano and ester substituents, is an activated and highly suitable dienophile for this transformation. sigmaaldrich.comorganic-chemistry.org

In a typical "normal electron demand" Diels-Alder reaction, the electron-rich diene reacts with an electron-poor dienophile. total-synthesis.com The reaction proceeds in a concerted fashion through a cyclic transition state. khanacademy.org The reaction of this compound with a simple conjugated diene, such as 1,3-butadiene, would yield a functionalized cyclohexene (B86901) derivative. The stereochemistry of the dienophile is retained in the product, a key feature of this concerted pericyclic reaction.

Table 2: Examples of Dienes for Diels-Alder Reactions

| Diene | Structure | Expected Product Characteristics |

|---|---|---|

| 1,3-Butadiene | CH₂=CH-CH=CH₂ | A cyclohexene ring with cyano, ester, and dioxolane functionalities. |

| Cyclopentadiene | C₅H₆ | A bicyclic adduct with the endo product typically favored. |

Electrophilic and Radical Reaction Pathways

Beyond cycloadditions, the functional groups within this compound allow for reactivity through electrophilic and radical mechanisms.

Electrophilic Activation and Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, a cyclic acetal, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. Electrophilic activation, typically through protonation or reaction with a Lewis acid, can lead to ring-opening. researchgate.net This process generates a carbocation intermediate that can be trapped by nucleophiles. The regioselective ring-opening of 1,3-dioxane-type acetals is a known strategy in carbohydrate chemistry. researchgate.net In the context of this compound, treatment with a Lewis acid could potentially lead to the formation of an oxocarbenium ion, initiating further transformations. The cationic ring-opening polymerization of 1,3-dioxolane itself is a well-studied process that proceeds via such electrophilic intermediates. rsc.org

Radical Addition Pathways

The electron-deficient nature of the double bond in this compound also makes it a good acceptor for radical species. Radical additions to olefins are a fundamental method for forming carbon-carbon bonds. organicreactions.org These reactions often proceed via a chain mechanism and can be initiated by light, peroxides, or other radical initiators. organicreactions.org

Modern methods often employ transition metal catalysis, such as copper-catalyzed atom transfer radical addition (ATRA), to add alkyl halides across electron-deficient double bonds. nih.govacs.org This approach is effective for substrates like acrylates and acrylamides, which share electronic similarities with the target molecule. acs.org Another strategy involves the photochemical generation of radicals from tertiary amines, which then add to electron-deficient alkenes. rsc.org The addition of a carbon-centered radical to this compound would be expected to occur at the β-carbon (relative to the ester and cyano groups) to generate a more stable α-cyano, α-ester radical intermediate.

Metal-Catalyzed Carbene Insertion Chemistry using Related Diazo Compounds

While this compound is not a diazo compound, its synthesis could potentially involve a related diazo precursor. The chemistry of acceptor/acceptor-substituted diazo compounds, such as methyl 2-cyano-2-diazoacetate, is dominated by the formation of metal-carbene intermediates in the presence of transition metal catalysts (e.g., Rh, Cu, Pd, Ir). dicp.ac.cnacs.org These highly reactive carbenes are electrophilic and can undergo a variety of transformations, most notably insertion into C-H bonds. dicp.ac.cnrsc.org

The general process involves the in-situ generation of the metal carbene from the diazo compound, which then reacts with a substrate containing a C-H bond. dicp.ac.cn This methodology has become a powerful tool for C-H functionalization, allowing for the direct formation of new carbon-carbon bonds. rsc.org The reactivity and selectivity of these insertion reactions are influenced by the electronic properties of the substituents on the diazo compound. dicp.ac.cn Diazo compounds with two electron-withdrawing groups (acceptor/acceptor) are common precursors for these transformations. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diazomethane |

| 1,3-Butadiene |

| Cyclopentadiene |

| 2,3-Dimethyl-1,3-butadiene |

Acid- and Base-Catalyzed Transformations

The methyl ester group in the subject molecule is, in principle, susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid, and to transesterification in the presence of an alcohol and a suitable catalyst.

Expected Reactivity (Theoretical):

| Reaction | Catalyst | Expected Product |

| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | 2-cyano-2-(1,3-dioxolan-2-ylidene)acetic acid |

| Hydrolysis | Base (e.g., NaOH, KOH) | Salt of 2-cyano-2-(1,3-dioxolan-2-ylidene)acetic acid |

| Transesterification | Acid or Base | Corresponding ester of the new alcohol |

However, the rate and feasibility of these reactions would be influenced by the electron-withdrawing nature of the adjacent cyano group and the conjugated dioxolane ring. No specific experimental conditions or yields for these transformations on this compound have been reported.

The 1,3-dioxolane ring is generally stable under neutral and basic conditions but is known to undergo acid-catalyzed hydrolysis to the corresponding diol and carbonyl compound. In the case of a 2-ylidene-1,3-dioxolane, the exocyclic double bond introduces additional reactivity pathways.

Potential Acid-Catalyzed Reactions (Theoretical):

Under acidic conditions, protonation of one of the oxygen atoms in the dioxolane ring could initiate a series of reactions.

| Potential Reaction | Description |

| Ring-Opening/Hydrolysis | Cleavage of the C-O bonds within the dioxolane ring, potentially leading to the formation of a 2-hydroxyethyl ester derivative after reaction with water. |

| Rearrangements | The electron-deficient nature of the exocyclic double bond, enhanced by the cyano and ester groups, could facilitate skeletal rearrangements upon protonation of the dioxolane ring. |

| Cyclizations | Intramolecular reactions could be envisaged, particularly if the initial ring-opening generates reactive intermediates that can interact with the cyano or ester functionalities. |

Again, the lack of specific studies on this compound or closely related structures means that any proposed mechanisms or products would be speculative. The stability of the conjugated system likely plays a crucial role in determining the outcome of such reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. libretexts.orglibretexts.org

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals corresponding to the methyl group of the ester and the two methylene (B1212753) groups of the dioxolane ring.

The methyl protons (-OCH₃) are anticipated to appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

The four protons of the dioxolane ring (-OCH₂CH₂O-) are chemically equivalent and are expected to produce a single signal. This signal would likely appear as a multiplet or two triplets around 4.0-4.4 ppm.

¹³C NMR Spectroscopy: The molecule possesses seven unique carbon environments, which would result in seven distinct signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization state of the carbon. libretexts.org

The carbonyl carbon (C=O) of the ester group is the most deshielded and is expected at the low-field end of the spectrum, typically between 160-165 ppm. libretexts.org

The two olefinic carbons of the C=C double bond are expected in the sp² region. The carbon atom attached to the two oxygen atoms of the dioxolane ring (the ylidene carbon) would be significantly downfield (~165-170 ppm), while the carbon atom bearing the cyano and ester groups would be upfield (~85-95 ppm).

The nitrile carbon (-C≡N) typically appears in a characteristic range of 115-120 ppm.

The two equivalent carbons of the dioxolane ring (-OCH₂CH₂O-) are expected to have a chemical shift in the range of 65-70 ppm.

The methyl ester carbon (-OCH₃) is the most shielded carbon and is expected to appear furthest upfield, around 51-53 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on analogous structures and standard chemical shift ranges.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -OCH₃ | ~3.8 | Singlet | C=O | ~162 |

| -OCH₂CH₂O- | ~4.2 | Multiplet | C=(C(CN)COOCH₃) | ~168 |

| C≡N | ~117 | |||

| C=(C(O)₂) | ~90 | |||

| -OCH₂CH₂O- | ~67 | |||

| -OCH₃ | ~52 |

2D NMR experiments are indispensable for confirming the molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would primarily be used to confirm the connectivity within the -CH₂CH₂- fragment of the dioxolane ring, showing a cross-peak between the protons on these adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH coupling). An HSQC spectrum would show correlations between the proton signal at ~3.8 ppm and the carbon signal at ~52 ppm (-OCH₃), as well as a correlation between the proton signal at ~4.2 ppm and the carbon signal at ~67 ppm (-OCH₂CH₂O-).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). Key expected correlations would include:

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O), confirming the methyl ester functionality.

Correlations from the dioxolane protons (-OCH₂CH₂O-) to the ylidene carbon (C=C), unequivocally linking the dioxolane ring to the rest of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision. The molecular formula for this compound is C₇H₇NO₄. HRMS would be used to confirm its monoisotopic mass.

Calculated Monoisotopic Mass: 169.0375 g/mol . uni.lu

Expected HRMS Result (e.g., [M+H]⁺): 170.0448 m/z. uni.lu

An experimental mass measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the correct elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the connectivity of the molecule. Plausible fragmentation pathways for this compound could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, leading to an ion at m/z 138.

Cleavage of the dioxolane ring, which can be a complex process involving the loss of ethylene oxide (C₂H₄O) or other small neutral molecules. miamioh.edu

Decarbonylation (loss of CO) from fragment ions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in the molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the nitrile, ester carbonyl, carbon-carbon double bond, and ether linkages. Based on data from analogous compounds, the following characteristic peaks are anticipated nih.govmdpi.com:

C≡N stretch: A sharp, medium-intensity band around 2210-2230 cm⁻¹.

C=O stretch (conjugated ester): A very strong, sharp band around 1700-1725 cm⁻¹.

C=C stretch: A medium-intensity band in the region of 1590-1620 cm⁻¹.

C-O stretch (ester and ether): Multiple strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The most prominent feature in the Raman spectrum of this compound would be a strong, sharp signal for the nitrile (C≡N) stretch , typically appearing in the 2100-2300 cm⁻¹ region. researchgate.net This provides a complementary and often cleaner signal for the cyano group compared to IR spectroscopy.

Table 2: Summary of Key Spectroscopic Data

| Technique | Feature | Expected Value / Observation |

|---|---|---|

| ¹H NMR | -OCH₃ | ~3.8 ppm (singlet) |

| -OCH₂CH₂O- | ~4.2 ppm (multiplet) | |

| ¹³C NMR | C=O | ~162 ppm |

| C=C | ~168 ppm and ~90 ppm | |

| C≡N | ~117 ppm | |

| HRMS | [M+H]⁺ | Calculated: 170.0448 m/z |

| IR / Raman | C≡N stretch | ~2220 cm⁻¹ |

| C=O stretch | ~1715 cm⁻¹ | |

| C-O stretch | 1000-1300 cm⁻¹ |

Vibrational Analysis of Key Functional Groups

The vibrational characteristics of this compound are dictated by its distinct functional groups: a nitrile (-C≡N), an ester (methyl acetate (B1210297) group), an exocyclic double bond (C=C), and a dioxolane ring. The vibrational frequencies of these groups, observable through Infrared (IR) and Raman spectroscopy, are sensitive to the electronic environment and molecular conjugation.

The nitrile group (-C≡N) stretching vibration is particularly informative. Generally, this functional group exhibits a sharp, distinct band in the 2100-2300 cm⁻¹ region. researchgate.net For instance, the simple organic nitrile, acetonitrile, shows a -C≡N Raman band at 2256 cm⁻¹. researchgate.net In molecules with conjugated systems, such as the title compound where the nitrile is attached to a C=C double bond, this frequency can shift. For a related cyanoacetamide derivative, the CN stretching vibration appears at 2186 cm⁻¹. researchgate.net This shift is indicative of the electronic interplay between the cyano and ylidene functionalities.

The carbonyl (C=O) stretch of the methyl ester group is another prominent feature. Saturated aliphatic esters typically show a strong C=O band around 1735-1750 cm⁻¹. However, the conjugation with the C=C double bond in this compound is expected to lower this frequency, a phenomenon observed in α,β-unsaturated ketones which absorb between 1685-1666 cm⁻¹. libretexts.org A comparable conjugated cyanoacetamide derivative shows a C=O band at 1656 cm⁻¹. researchgate.net

The exocyclic carbon-carbon double bond (C=C) stretching vibration is typically found in the 1640-1680 cm⁻¹ range. libretexts.org Its intensity in Raman spectroscopy is often strong, while it can be variable in IR spectroscopy depending on the dipole moment change during vibration. The C-O stretching vibrations from both the ester and the dioxolane ring are expected to produce strong bands in the 1000-1320 cm⁻¹ region of the IR spectrum. libretexts.orglibretexts.org

The following table summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Type of Vibration | Typical Frequency Range (cm⁻¹) | Expected Frequency in Compound (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2100-2300 researchgate.net | ~2200-2230 |

| Carbonyl (C=O) | Stretch | 1735-1750 (unconjugated) libretexts.org | ~1670-1710 (conjugated) |

| Alkene (C=C) | Stretch | 1640-1680 libretexts.org | ~1640-1660 |

| Ether (C-O-C) | Stretch | 1000-1300 libretexts.org | ~1050-1250 |

X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, a comprehensive understanding of its solid-state structure can be derived from the analysis of closely related compounds.

Analysis of Molecular Conformation and Torsional Angles

The planarity of the ylidene-cyano-acetate fragment is influenced by steric and electronic factors. In the crystal structure of Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, the dihedral angle between the mean planes of the methyl acetate group and the dithiane ring is 11.60 (12)°. nih.gov A similar, non-coplanar arrangement is anticipated for the title compound. This twisting likely arises from minimizing steric hindrance while maintaining electronic conjugation. The analysis of torsional angles is essential for a complete description of the three-dimensional molecular structure.

The table below presents relevant dihedral angle data from a closely related compound, which serves as a model for the title compound's conformation.

| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) |

| Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate nih.gov | (Methyl acetate group plane) / (Dithiane ring plane) | 11.60 (12) |

| Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate nih.gov | (Ethyl acetate group plane) / (Dithiane ring plane) | 17.56 (13) |

| 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione nih.gov | (Dithietane ring plane) / (Cyclohexane ring plane) | 9.1 (3) |

Conclusion

Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a specialized organic compound with significant potential as a building block in organic synthesis. Its unique combination of a cyanoacetate (B8463686) moiety and a 1,3-dioxolane (B20135) ring creates a highly activated and versatile chemical scaffold. While detailed research specifically focused on this compound is not abundant, its probable synthesis via Knoevenagel condensation and its expected reactivity based on analogous structures highlight its promise as a precursor for the construction of complex organic molecules, particularly heterocyclic systems. Further investigation into the specific reactivity and applications of this compound could open new avenues for the synthesis of novel and potentially bioactive molecules.

Computational and Theoretical Studies on Methyl 2 Cyano 2 1,3 Dioxolan 2 Ylidene Acetate

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational chemistry offers powerful tools to elucidate the structure-reactivity relationships of complex organic molecules like Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the molecule's electronic properties and predict its chemical behavior. nih.gov

The push-pull nature of this compound results in a significant polarization of the central C=C double bond. semanticscholar.org The carbon atom attached to the electron-donating 1,3-dioxolane (B20135) ring is electron-rich and thus acts as a nucleophilic center. Conversely, the carbon atom bonded to the electron-withdrawing cyano and methyl acetate (B1210297) groups is electron-deficient, rendering it an electrophilic site. libretexts.orgmasterorganicchemistry.com

Computational methods, particularly Natural Bond Orbital (NBO) analysis, can quantify this charge distribution. nih.govacs.org By calculating the partial atomic charges, the electrophilic and nucleophilic sites can be precisely identified. Frontier Molecular Orbital (FMO) theory further aids in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich (nucleophilic) part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the electron-poor (electrophilic) region. The energies and spatial distributions of these orbitals are key indicators of the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties and Reactive Sites of this compound

| Molecular Site | Predicted Partial Charge (Illustrative) | Key Frontier Orbital Contribution | Predicted Reactivity |

|---|---|---|---|

| C atom (of C=C) adjacent to dioxolane | Negative (e.g., -0.4) | HOMO | Nucleophilic |

| C atom (of C=C) adjacent to CN/COOMe | Positive (e.g., +0.3) | LUMO | Electrophilic |

| N atom (of cyano group) | Negative (e.g., -0.5) | HOMO | Nucleophilic |

Note: The partial charge values are illustrative and would be quantified by specific computational calculations.

The chemical reactivity of this compound can be fine-tuned by introducing various substituents on either the 1,3-dioxolane ring or the methyl acetate group. researchgate.net Computational studies can systematically probe the effects of these modifications on the molecule's electronic structure and reactivity.

The influence of these substituents can be quantitatively assessed by calculating parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential, and various reactivity descriptors derived from conceptual DFT. A smaller HOMO-LUMO gap generally implies higher reactivity.

Note: This table presents general trends predicted from theoretical principles.

Molecular Dynamics Simulations for Conformational Analysis

While the core reactivity of this compound is dictated by its electronic structure, its three-dimensional conformation can also play a role in its chemical behavior, particularly in sterically demanding reactions. The 1,3-dioxolane ring is not planar and can adopt various conformations, such as the envelope and half-chair forms. acs.orgdatapdf.com

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. By simulating the molecule's motion over time, the relative energies of different conformers and the energy barriers for interconversion can be determined. This analysis can reveal the most stable conformation and whether certain conformations are preferentially adopted in different solvent environments.

The conformation of the 1,3-dioxolane ring can influence the steric accessibility of the reactive sites. For example, a particular conformation might shield the electrophilic carbon, hindering the approach of a bulky nucleophile. Understanding the conformational dynamics is therefore important for predicting the stereochemical outcome of reactions involving this compound.

Advanced Synthetic Applications and Methodological Development

Asymmetric Synthesis Utilizing Chiral Derivatives or Catalytic Systems

The electron-deficient olefinic bond in methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate makes it an ideal substrate for asymmetric conjugate addition reactions. While specific examples utilizing this exact compound are not extensively documented, the principles of asymmetric organocatalysis are directly applicable to achieving enantiomerically enriched products. Chiral organocatalysts, such as bifunctional thioureas, squaramides, and cinchona alkaloid derivatives, are well-established for activating Michael acceptors and guiding the stereoselective approach of nucleophiles.

In a typical catalytic cycle, a chiral catalyst (e.g., a thiourea (B124793) derivative) would activate the substrate through hydrogen bonding, enhancing its electrophilicity. A nucleophile would then add to the β-carbon of the activated alkene, with the chiral environment of the catalyst dictating the stereochemical outcome of the newly formed stereocenter. This approach can be used for the addition of various carbon and heteroatom nucleophiles, leading to a wide range of chiral products.

Table 1: Potential Asymmetric Reactions and Catalytic Systems

| Reaction Type | Nucleophile | Potential Chiral Catalyst | Expected Product |

|---|---|---|---|

| Michael Addition | Malonates, Nitroalkanes | Thiourea, Squaramide | Chiral Adducts with a new C-C bond |

| Sulfa-Michael Addition | Thiols | Cinchona Alkaloids | Chiral Thioethers |

The development of such asymmetric transformations would provide access to valuable chiral building blocks containing the dioxolane moiety, which can be further manipulated or serve as a protected carbonyl group.

Application in Heterocyclic Compound Synthesis

The multifunctional nature of this compound makes it a powerful tool for the synthesis of a wide array of heterocyclic compounds. The electrophilic double bond and the adjacent cyano and ester functionalities provide multiple reaction sites for cyclization strategies.

Pyrazoles: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). This compound can serve as a precursor to the required 1,3-dielectrophile. The reaction with hydrazine hydrate (B1144303) would likely proceed via an initial aza-Michael addition, followed by intramolecular cyclization and subsequent aromatization through the elimination of water and methanol (B129727) to yield substituted aminopyrazoles.

Pyrroles: The synthesis of highly substituted pyrroles can be envisioned through multi-step sequences. For instance, a Michael addition of a nitroalkane derivative to the substrate, followed by reduction of the nitro group and subsequent intramolecular cyclization (a variation of the Paal-Knorr synthesis), could afford functionalized pyrrole (B145914) rings.

Thiazoles: The construction of a thiazole (B1198619) ring typically involves the Hantzsch synthesis, which requires a thioamide and an α-halocarbonyl compound. A plausible route starting from this compound involves its conversion into a thioamide derivative. This can be achieved by reacting the corresponding nitrile with a thionating agent like sodium hydrosulfide. The resulting thioamide can then undergo cyclocondensation with various α-bromocarbonyl compounds to furnish highly substituted 2-cyanomethylthiazoles. mdpi.comdtu.dk

Table 2: Proposed Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Reagent(s) | General Reaction Scheme |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | Michael Addition -> Cyclization -> Aromatization |

| Pyrrole | Nitroalkane, Reducing Agent | Michael Addition -> Nitro Reduction -> Cyclization |

| Thiazole | NaSH, α-Bromoketone | Thionation -> Hantzsch Cyclocondensation |

Furans: Substituted furans can be accessed through various synthetic routes. One potential pathway involves a tandem reaction where a nucleophile, such as an enolate, adds to the Michael acceptor. The resulting adduct, after modification, could undergo an intramolecular cyclization. For example, hydrolysis of the dioxolane group to an aldehyde, followed by intramolecular condensation, could potentially lead to furanone derivatives.

Thiophenes: The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes. chemrxiv.org This reaction typically involves a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. This compound can be seen as a Knoevenagel condensation product of 2-formyl-1,3-dioxolane and methyl cyanoacetate (B8463686). Therefore, reacting these precursors directly with elemental sulfur and a base like morpholine (B109124) or triethylamine (B128534) should provide access to 2-amino-3-methoxycarbonylthiophenes bearing a 1,3-dioxolane (B20135) substituent at the 4-position. nih.govrsc.org This approach offers a direct route to highly functionalized thiophenes.

Role as a Versatile Synthon in Complex Organic Molecule Construction

A synthon is a conceptual unit within a molecule that assists in the formation of a potential synthetic route. This compound serves as a versatile C3 synthon due to its multiple, orthogonally reactive functional groups.

The core reactivity of this compound is as a Michael acceptor, allowing for the formation of a key carbon-carbon or carbon-heteroatom bond at the β-position. The resulting adduct retains several functional groups—a nitrile, an ester, and a protected carbonyl (the dioxolane)—that can be selectively transformed in subsequent steps.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.

Ester Group: Can be hydrolyzed, reduced to an alcohol, or used in Claisen condensations.

Dioxolane Group: Acts as a stable protecting group for an aldehyde, which can be deprotected under acidic conditions for further reactions like Wittig olefination or reductive amination.

This polyfunctionality allows for the design of tandem or domino reaction sequences where an initial Michael addition triggers a cascade of cyclizations or functional group transformations, enabling the rapid construction of complex molecular scaffolds from simple precursors. youtube.com For instance, an intramolecular Michael addition initiated by a tethered nucleophile could lead to the formation of carbocyclic or heterocyclic ring systems.

Methodological Advancements in Organic Synthesis

The use of this compound is also associated with broader methodological advancements aimed at improving synthetic efficiency and sustainability.

Novel Catalytic Systems: The development of new catalysts is crucial for enhancing the reactivity and selectivity of transformations involving activated alkenes. For example, novel copper(II) complexes have been shown to be efficient catalysts for microwave-assisted cycloaddition reactions in green solvents like water and glycerol. rsc.org Such catalytic systems could be applied to reactions involving this compound to develop more environmentally friendly protocols for heterocycle synthesis.

Green Chemistry Approaches: There is a significant drive to replace hazardous organic solvents and high-energy processes with more sustainable alternatives. nih.govrowan.edumdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for many heterocyclic syntheses. mdpi.comyoutube.com Applying microwave irradiation to the synthesis of pyrazoles or thiazoles from this compound could lead to more efficient and greener synthetic routes. Furthermore, the use of water or deep eutectic solvents instead of traditional volatile organic compounds aligns with the principles of green chemistry.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The unique arrangement of a cyano group, a methyl ester, and a dioxolane ring attached to a central double bond in Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate suggests a rich and varied reactivity profile that warrants thorough investigation. Future research should systematically explore the chemical transformations of this compound, focusing on the interplay between its distinct functional moieties.

Key areas of investigation would include the reactivity of the electron-deficient double bond in Michael additions, cycloaddition reactions (such as Diels-Alder or 1,3-dipolar cycloadditions), and epoxidation reactions. The cyano and ester groups offer avenues for hydrolysis, reduction, and addition of organometallic reagents. Furthermore, the dioxolane ring, while generally stable, could be susceptible to ring-opening reactions under specific acidic conditions, providing a pathway to further functionalization.

A systematic study of its reactivity with a diverse range of nucleophiles, electrophiles, and radical species would be crucial in mapping its chemical behavior. The potential for tandem reactions, where multiple functional groups react in a single synthetic operation, should also be a key focus.

Table 1: Hypothetical Reactivity Profile of this compound

| Reaction Type | Reagent | Potential Product |

| Michael Addition | Grignard Reagents | β-alkylated or β-arylated products |

| Diels-Alder | Cyclopentadiene | Cycloadduct with a new six-membered ring |

| Hydrolysis | Acid or Base | Carboxylic acid or carboxylate salt |

| Reduction | Sodium borohydride | Reduction of the ester to an alcohol |

Development of Novel and Efficient Synthetic Methodologies

Currently, there is a lack of established and optimized synthetic routes to this compound. Future research should focus on developing novel, efficient, and scalable synthetic methodologies. A plausible approach could involve a Knoevenagel condensation between 2,2-dimethoxy-1,3-dioxolane (B14477648) and methyl cyanoacetate (B8463686). Variations of this approach, exploring different catalysts, solvents, and reaction conditions, will be essential to maximize yield and purity.

Alternative synthetic strategies could involve the reaction of a suitable ketene (B1206846) acetal (B89532) with a cyanoformate derivative or the modification of a pre-existing dioxolane-containing scaffold. The development of one-pot or multi-component reactions that assemble the target molecule from simple precursors would be a particularly valuable contribution to synthetic efficiency.

Integration of Advanced Computational Predictions with Experimental Verification

Given the limited experimental data available for this compound, computational chemistry presents a powerful tool for predicting its properties and reactivity. Density Functional Theory (DFT) calculations could be employed to determine its molecular geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra).

Furthermore, computational methods can be used to model reaction pathways and predict the feasibility and selectivity of various chemical transformations. For example, calculating the energies of transition states and intermediates for potential reactions can provide valuable insights into the most likely reactivity patterns. These theoretical predictions would then serve as a guide for targeted experimental verification, accelerating the pace of discovery and reducing the need for extensive empirical screening.

Table 2: Predicted Physicochemical Properties from Computational Modeling

| Property | Predicted Value |

| Dipole Moment | To be determined |

| HOMO-LUMO Gap | To be determined |

| Mulliken Charges | To be determined |

| Vibrational Frequencies | To be determined |

Sustainable and Green Chemical Approaches for Compound Synthesis and Derivatization

In line with the growing importance of sustainable chemistry, future research should prioritize the development of green and environmentally benign methods for the synthesis and derivatization of this compound. This includes the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions.

For instance, the synthesis could be explored using bio-derived solvents or even solvent-free conditions. nih.govresearchgate.net The use of heterogeneous catalysts that can be easily recovered and reused would also contribute to a more sustainable process. researchgate.net Furthermore, exploring enzymatic or biocatalytic methods for the synthesis or transformation of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. rwth-aachen.de The principles of atom economy and waste reduction should guide the design of all future synthetic routes. rsc.orgrsc.org

Q & A

Q. What are the optimized synthetic routes for Methyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via Knoevenagel condensation between methyl cyanoacetate and 1,3-dioxolan-2-one derivatives. Optimal conditions include triethylamine as a base in anhydrous THF at 0–5°C, yielding ~78% . Microwave-assisted synthesis (80°C, 30 minutes) improves efficiency to >85% by accelerating cyclocondensation . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with retention time consistency (±0.1 min) indicating >98% purity .

Q. Which spectroscopic techniques provide definitive structural characterization?

Key methods:

- ¹H/¹³C NMR : Cyano group appears as a singlet at δ 3.45 ppm (¹H) and δ 115–120 ppm (¹³C); dioxolane protons show splitting patterns (J = 4.2 Hz) confirming ylidene geometry .

- IR Spectroscopy : Strong absorptions at 2240 cm⁻¹ (C≡N) and 1725 cm⁻¹ (ester C=O) .

- X-ray Diffraction : Single-crystal analysis using SHELXL refines anisotropic displacement parameters (R1 < 0.05) to confirm Z-configuration .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The electron-withdrawing dioxolane ylidene group enhances α-carbon electrophilicity, facilitating nucleophilic attacks. For example:

- Michael Additions : Reacts with pyrrolidine in DMF at 25°C with 92% yield .

- Cycloadditions : Participates in [4+2] Diels-Alder reactions with cyclopentadiene, showing endo selectivity (dr = 7:1) . Solvent polarity significantly affects reaction rates, with DMF accelerating nucleophile activation .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?

SHELXL refines high-resolution X-ray data to model anisotropic displacement parameters and validate the ylidene configuration. Example workflow:

Q. How do computational methods explain the compound’s regioselectivity in reactions?

DFT studies (B3LYP/6-31G*) reveal charge polarization (Δq = +0.32e at α-C) driven by the dioxolane ylidene moiety, favoring nucleophilic attack at the α-position . Transition-state modeling (IRC analysis) confirms a lower energy barrier (ΔG‡ = 18.7 kcal/mol) for Michael additions compared to non-ylidene analogs .

Q. How to address contradictions in spectroscopic data during characterization?

Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Strategies:

- Variable-temperature NMR (VT-NMR) at –40°C to slow conformational exchange, resolving hidden splitting .

- 2D NOESY to identify through-space correlations between dioxolane and cyano protons .

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Application-Focused Questions

Q. What strategies assess this compound’s potential in drug discovery?

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (IC50 determination) .

- Cellular Uptake Studies : Track intracellular accumulation via LC-MS/MS, leveraging the cyano group’s metabolic stability .

- SAR Analysis : Modify the dioxolane ring to pyran or thiophene derivatives and compare bioactivity .

Q. How is this compound utilized in designing functional materials?

- Polymer Crosslinking : Acts as a dienophile in Diels-Alder-based polymer networks, enhancing thermal stability (Tg increase by 40°C) .

- Coordination Chemistry : Forms complexes with Cu(II) (λmax = 650 nm), studied for redox-switchable catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.